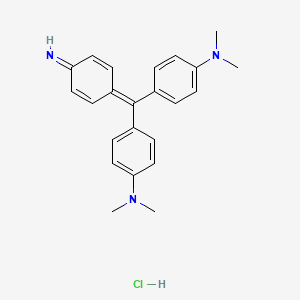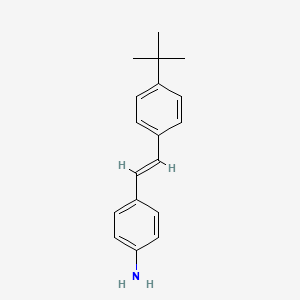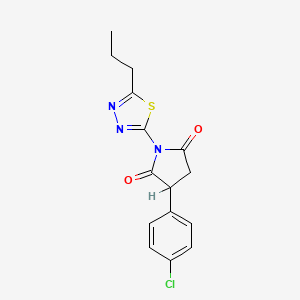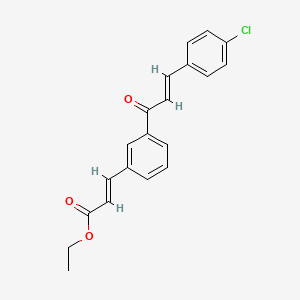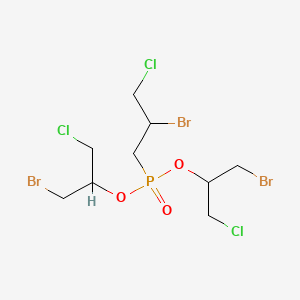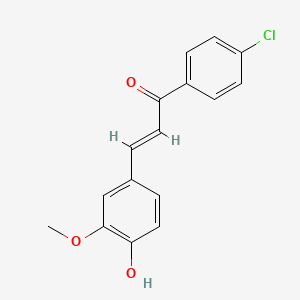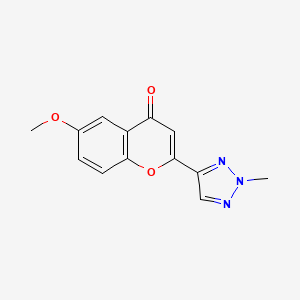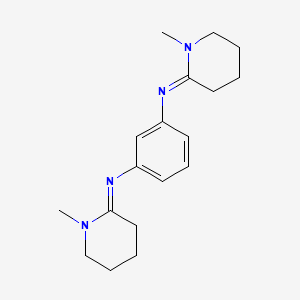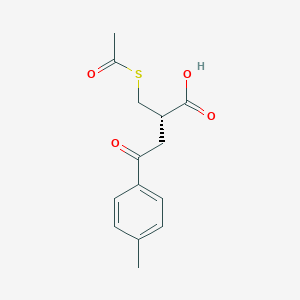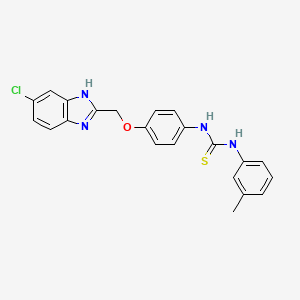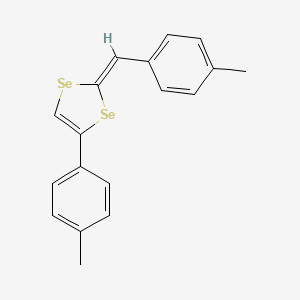
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Métodos De Preparación
The synthesis of 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole typically involves the reaction of 4-methylbenzaldehyde with diselenide compounds under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the selenium atoms is replaced by another atom or group. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies, particularly in the context of oxidative stress and related diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the development of selenium-based drugs.
Industry: The compound’s unique properties may be utilized in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole involves its interaction with molecular targets through its selenium atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar compounds to 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole include other organoselenium compounds such as:
- Diphenyl diselenide
- Selenocysteine
- Selenomethionine Compared to these compounds, this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and potential applications.
Propiedades
Número CAS |
168699-88-5 |
|---|---|
Fórmula molecular |
C18H16Se2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(2Z)-4-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-1,3-diselenole |
InChI |
InChI=1S/C18H16Se2/c1-13-3-7-15(8-4-13)11-18-19-12-17(20-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b18-11- |
Clave InChI |
VCUDKPDRZVZERK-WQRHYEAKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/[Se]C=C([Se]2)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C=C2[Se]C=C([Se]2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


